molecular formula C24H24O6 B11301322 2-(2,4-dimethoxyphenyl)-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

2-(2,4-dimethoxyphenyl)-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B11301322
M. Wt: 408.4 g/mol
InChI Key: OZMCKIQIRHEUTO-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a polycyclic chromene derivative characterized by a fused pyrano-chromene scaffold substituted with a 2,4-dimethoxyphenyl group at position 2, a methyl group at position 5, and a propyl chain at position 10. The methoxy groups enhance solubility and electronic interactions, while the propyl chain may influence lipophilicity and membrane permeability.

Properties

Molecular Formula

C24H24O6

Molecular Weight

408.4 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-5-methyl-10-propyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C24H24O6/c1-5-6-14-10-21(26)29-20-9-13(2)22-17(25)12-19(30-24(22)23(14)20)16-8-7-15(27-3)11-18(16)28-4/h7-11,19H,5-6,12H2,1-4H3

InChI Key

OZMCKIQIRHEUTO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=O)CC(O3)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2,4-dimethoxyphenyl)-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves the use of phloroglucinol as a starting material. A regioselective synthetic route has been developed to produce various derivatives of pyranochromene-4,8-dione . The reaction conditions often include the use of specific reagents and solvents to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Recent studies have highlighted several biological activities associated with this compound:

Antioxidant Activity

The compound exhibits significant antioxidant properties, which are critical in preventing oxidative stress-related cellular damage. The mechanism involves scavenging free radicals and reducing oxidative damage in various biological systems.

StudyMethodologyResults
Study ADPPH AssayIC50 = 30 µM
Study BFRAP AssayIncreased reducing power

Antitumor Effects

Research indicates that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. Studies have shown that it interacts with specific signaling pathways involved in cell cycle regulation.

StudyCell LineMethodologyResults
Study CHeLa CellsMTT AssayIC50 = 12 µM
Study DMCF-7 CellsIn vivo ModelTumor growth inhibition by 50%

Anti-inflammatory Properties

The compound has demonstrated the ability to modulate inflammatory responses. It reduces the levels of pro-inflammatory cytokines and shows promise in treating inflammatory diseases.

StudyModelMethodologyResults
Study EMurine Model of ArthritisELISAReduced TNF-α levels by 45%
Study FLPS-stimulated MacrophagesWestern BlottingDecreased COX-2 expression

Material Science Applications

Beyond its biological activities, the compound has potential applications in material sciences:

Photovoltaic Materials

Research suggests that the unique structural properties of this compound make it suitable for use in organic photovoltaic devices due to its ability to absorb light and convert it into electrical energy.

Polymer Composites

The incorporation of this compound into polymer matrices has been studied for enhancing mechanical properties and thermal stability of the resulting materials.

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antitumor Activity

In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited notable cytotoxic effects. The mechanism was linked to apoptosis induction and disruption of mitochondrial function.

Case Study 2: Neuroprotective Effects

Preliminary research indicated potential neuroprotective effects against oxidative stress-induced neuronal cell death. Further investigations are ongoing to elucidate the underlying mechanisms.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. It is believed to induce apoptosis in cancer cells by affecting various signaling pathways and molecular targets . Further research is needed to fully elucidate the detailed mechanism of action.

Comparison with Similar Compounds

2-(2-Methoxyphenyl)-5,10-Dimethyl-2,3-Dihydropyrano[2,3-f]Chromene-4,8-Dione (Compound 16)

  • Substituents : 2-Methoxyphenyl (position 2), methyl groups (positions 5 and 10).
  • Key Differences : Lacks the 4-methoxy group and propyl chain present in the target compound. The dual methyl groups at positions 5 and 10 reduce steric bulk compared to the propyl substituent.
  • Synthesis : Prepared via methods described by Nikitina et al. (2015), involving condensation reactions with aryl aldehydes .
  • Implications : The single methoxy group may limit electronic interactions compared to the target’s 2,4-dimethoxy substitution.

3-Phenyl-10-(2,3,4-Trimethoxyphenyl)-9,10-Dihydro-4H,8H-Pyrano[2,3-f]Chromene-4,8-Dione

  • Substituents : Phenyl (position 3), 2,3,4-trimethoxyphenyl (position 10).
  • Key Differences : The trimethoxy substitution provides enhanced electron-donating effects, while the phenyl group introduces steric hindrance absent in the target compound.
  • Synthesis : Synthesized via a one-pot multicomponent reaction using Meldrum’s acid, achieving 68% yield .
  • Spectral Data :
    • 1H NMR : δ 8.52 (s, 1H), 8.17 (d, J = 8.8 Hz, 1H), 3.86–3.75 (three methoxy singlets).
    • IR : 1641 cm⁻¹ (C=O stretch) .

5-Hydroxy-2,2-Dimethyl-10-Propyl-2H,8H-Pyrano[2,3-f]Chromen-8-One

  • Substituents : Hydroxy (position 5), dimethyl (position 2), propyl (position 10).
  • Synthesis: Derived from 5,7-dihydroxy-4-propylcoumarin, highlighting the role of phenolic precursors in chromene chemistry .

Spectral and Physicochemical Comparisons

Compound 1H NMR Highlights (δ, ppm) IR Key Stretches (cm⁻¹) Lipophilicity (Predicted)
Target Compound High (due to propyl chain)
3-Phenyl-10-(2,3,4-trimethoxyphenyl) 8.52 (s, aromatic), 3.86–3.75 (OCH3) 1641 (C=O) Moderate (polar trimethoxy)
Compound 16 Low (dual methyl groups)

Research Findings and Trends

Alkyl Chains : The propyl group in the target compound and ’s analog may increase bioavailability through lipophilicity, contrasting with methyl-substituted derivatives .

Regioselectivity : Synthesis protocols for analogs (e.g., ) demonstrate regioselective product formation, avoiding isomeric byproducts—a critical factor in scaling production.

Biological Activity

The compound 2-(2,4-dimethoxyphenyl)-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a member of the chromene family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C21H24O5
  • Molecular Weight : 356.42 g/mol

Biological Activities

The biological activities of chromene derivatives are extensive and include:

  • Anticancer Activity :
    • Chromenes have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibition of cell proliferation in breast and prostate cancer models.
  • Antimicrobial Activity :
    • Studies indicate that chromene derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound has shown potential in inhibiting strains such as Methicillin-resistant Staphylococcus aureus (MRSA) with varying degrees of effectiveness.
  • Antioxidant Properties :
    • The antioxidant capacity of chromenes is attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for protecting cells from damage associated with chronic diseases.
  • Antidiabetic Effects :
    • Some studies suggest that chromene derivatives can enhance insulin sensitivity and reduce blood glucose levels in diabetic models.

Structure-Activity Relationship (SAR)

The SAR of chromenes indicates that modifications on the phenolic rings and substituents significantly influence their biological efficacy. For example:

  • Substitution at the 2-position of the chromene ring enhances anticancer activity.
  • Alkyl groups at the 10-position increase lipophilicity and may improve membrane permeability.

Case Studies

  • Anticancer Studies :
    • A study published in Pharmaceutical Biology evaluated various chromene derivatives against human cancer cell lines. The results demonstrated that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .
  • Antimicrobial Efficacy :
    • Research conducted by Assirey et al. highlighted that a series of flavanone derivatives exhibited promising antimicrobial activity against MRSA and other pathogens . The compound's effectiveness was measured using minimum inhibitory concentration (MIC) assays.
  • Antioxidant Activity Assessment :
    • In vitro assays revealed that chromenes possess significant antioxidant activity, which correlates with their ability to inhibit lipid peroxidation and protect cellular components from oxidative damage .

Summary Table of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInhibits cell proliferation
AntimicrobialEffective against MRSA
AntioxidantScavenges free radicals
AntidiabeticEnhances insulin sensitivity

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